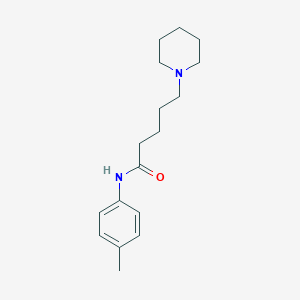![molecular formula C14H11NO4S2 B14482780 Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- CAS No. 66279-16-1](/img/structure/B14482780.png)
Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- is a chemical compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- typically involves the reaction of benzenesulfonamide with 1,1-dioxidobenzo[b]thiophene. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in cancer cells, leading to cell death. The pathways involved include the inhibition of anaerobic glycolysis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- can be compared with other benzenesulfonamide derivatives, such as:
N-Butyl-Benzenesulfonamide: Used in various industrial applications but lacks the specific enzyme inhibitory properties of the target compound.
4-[(2-hydroxybenzylidene)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Another derivative with potential anticancer properties but different molecular targets. The uniqueness of benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- lies in its selective inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy.
Properties
CAS No. |
66279-16-1 |
|---|---|
Molecular Formula |
C14H11NO4S2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-1-benzothiophen-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11NO4S2/c16-20(17)9-8-11-6-7-12(10-14(11)20)15-21(18,19)13-4-2-1-3-5-13/h1-10,15H |
InChI Key |
MNKZDONJLAWWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=CS3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



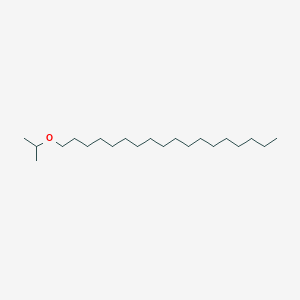



![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
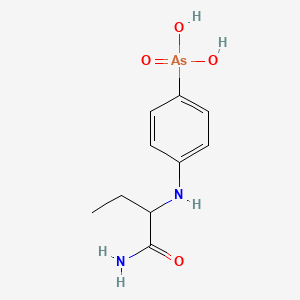

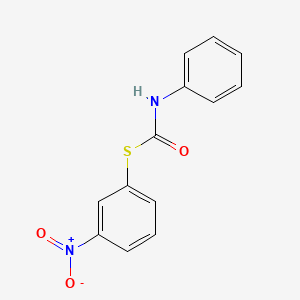
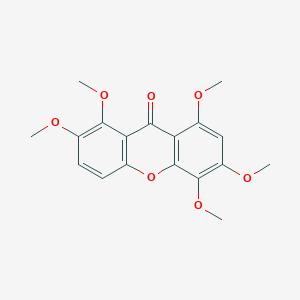
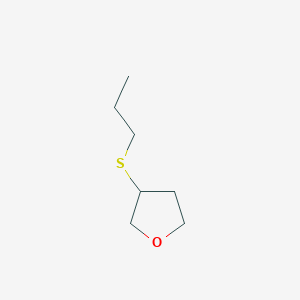
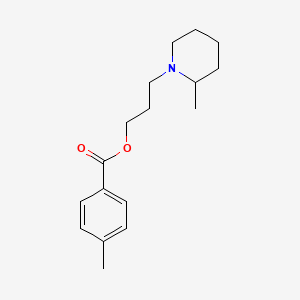
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
